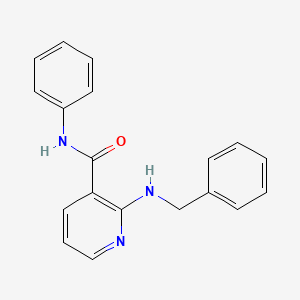

![molecular formula C17H26ClN3O3S B5512533 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)

1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to "1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide," involves multi-step chemical processes. These processes often start with the coupling of specific sulfonyl chlorides with piperidine under controlled conditions, followed by subsequent functionalization steps. For example, Sugimoto et al. (1990) described the synthesis of potent anti-acetylcholinesterase piperidine derivatives through strategic substitutions on the benzamide moiety and the piperidine nitrogen atom, which significantly increased their biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by X-ray diffraction studies, which reveal their crystalline forms and conformation. Naveen et al. (2015) investigated the crystal and molecular structure of a similar piperidine derivative, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, illustrating the complex three-dimensional arrangements these molecules can adopt (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including sulfonation, acylation, and coupling reactions, which modify their chemical properties and biological activities. The study by Isobe et al. (2005) on the oxygenative amination of [60]fullerene using piperidine underlines the versatility of piperidine derivatives in participating in complex chemical reactions, leading to novel compounds with unique structures and properties (Isobe et al., 2005).

科学的研究の応用

Synthesis and Biological Activity

Anti-Acetylcholinesterase Activity :A study by Sugimoto et al. (1990) on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound of interest, demonstrated potent inhibitors of acetylcholinesterase (AChE). These derivatives showed significant affinity and activity against AChE, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Antimicrobial and Enzyme Inhibition :Khalid et al. (2013) synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. These compounds were evaluated for their biological activities against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), displaying promising activity, especially against BChE (Khalid et al., 2013).

Potential Alzheimer’s Disease Treatment :Rehman et al. (2018) focused on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against the acetyl cholinesterase (AChE) enzyme, suggesting their validity as new drug candidates for treating Alzheimer's disease (Rehman et al., 2018).

Anticancer Potential :A study by Rehman et al. (2018) on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated them as promising anticancer agents. This research demonstrated that certain compounds have low IC50 values, acting as potent anticancer agents, highlighting the therapeutic potential of these derivatives in cancer treatment (Rehman et al., 2018).

作用機序

特性

IUPAC Name |

1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O3S/c1-20(2)11-9-19-17(22)15-4-3-10-21(12-15)25(23,24)13-14-5-7-16(18)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJKWQIWGLXSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)

![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)

![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)

![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)